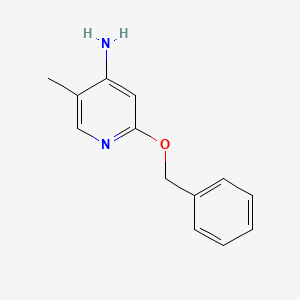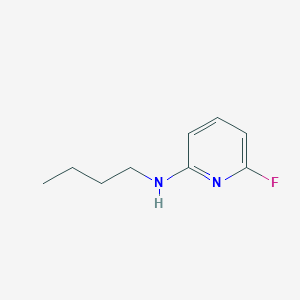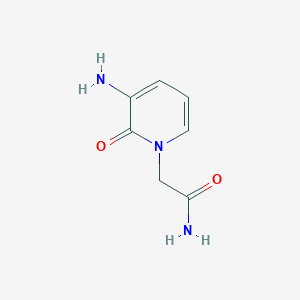![molecular formula C9H15N3O2 B15276759 {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B15276759.png)
{3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol is a compound that features a unique combination of an oxetane ring and a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with oxetane derivatives under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino group on the pyrazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. The presence of both oxetane and pyrazole rings contributes to its biological activity .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mecanismo De Acción
The mechanism of action of {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The oxetane ring may enhance the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
3-amino-4-methyl-1H-pyrazole: Shares the pyrazole moiety but lacks the oxetane ring.
Oxetan-3-ylmethanol: Contains the oxetane ring but lacks the pyrazole moiety.
Uniqueness
This dual functionality is not commonly found in similar compounds, making it a valuable target for research and development .
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
[3-[(3-amino-4-methylpyrazol-1-yl)methyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C9H15N3O2/c1-7-2-12(11-8(7)10)3-9(4-13)5-14-6-9/h2,13H,3-6H2,1H3,(H2,10,11) |
Clave InChI |
MJTNWIAYHOSXIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1N)CC2(COC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


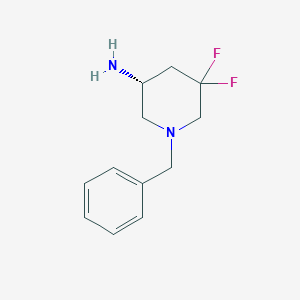
![5-(Tert-Butoxycarbonyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxylic Acid](/img/structure/B15276683.png)
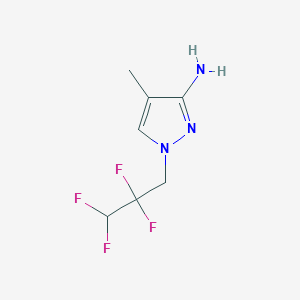

![2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15276703.png)
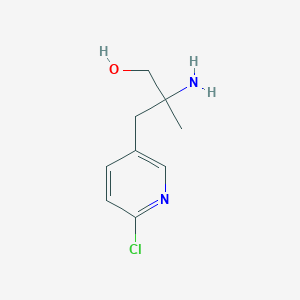
![4-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid](/img/structure/B15276724.png)
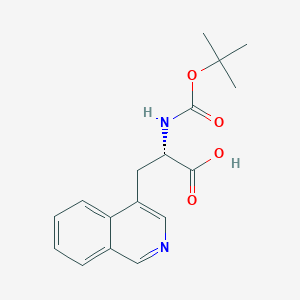

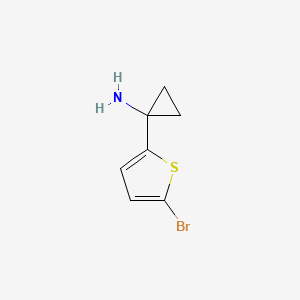
![4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B15276745.png)
